molecular formula C11H12BrN3O2 B567122 tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1234616-46-6

tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B567122
CAS No.: 1234616-46-6
M. Wt: 298.14
InChI Key: UXDVHLTUWUHLQE-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a brominated heteroaromatic compound that serves as a versatile and valuable synthetic intermediate in advanced medicinal chemistry and drug discovery research . The presence of the bromine substituent at the 3-position of the pyrazolopyridine core makes this molecule a crucial handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures . This allows researchers to efficiently explore structure-activity relationships (SAR) around the privileged pyrazolo[3,4-b]pyridine scaffold, which is of significant interest in the development of biologically active molecules. Simultaneously, the tert-butyloxycarbonyl (Boc) group serves as a protective group for the pyrazole nitrogen, enhancing the compound's solubility and handling characteristics while providing a means for selective deprotection under mild acidic conditions to unveil the secondary amine for further derivatization . As a specialized building block, it is designed for the synthesis of novel chemical entities for research purposes, facilitating the discovery and development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-bromopyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDVHLTUWUHLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726257
Record name tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-46-6
Record name tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism of NBS-Mediated Cyclization

When NBS is employed, it activates the alkyne moiety of the alkynyl aldehyde, enabling electrophilic bromination at the 3-position of the pyrazole ring. The reaction proceeds through the following steps:

  • Condensation: 5-Aminopyrazole reacts with alkynyl aldehyde to form an imine intermediate.

  • Alkyne Activation: NBS coordinates to the triple bond, polarizing it for nucleophilic attack.

  • Cyclization: A 6-endo-dig pathway forms the pyrazolo[3,4-b]pyridine scaffold with bromine incorporation.

This method achieves regional selectivity, ensuring bromination occurs exclusively at the 3-position (Figure 1).

Reaction Conditions and Optimization

Optimized conditions for the cyclization step include:

  • Temperature: 100°C under air atmosphere.

  • Catalyst: 10 mol% Ag(CF₃CO₂) or 2.0 equiv. NBS.

  • Acid Additive: 30 mol% TfOH.

Under these conditions, the reaction achieves yields of 65–78% for brominated products. Scaling to 5 mmol retains efficiency, with yields exceeding 70%.

Boc Protection of the Pyrazole Nitrogen

After cyclization, the nitrogen at the 1-position of the pyrazolo[3,4-b]pyridine is protected using Boc anhydride. This step ensures stability during subsequent synthetic modifications.

Protection Protocol

  • Base Activation: The free amine is deprotonated using a mild base (e.g., DMAP).

  • Boc Anhydride Addition: Reaction with Boc anhydride in tetrahydrofuran (THF) at room temperature.

  • Workup: Purification via flash chromatography isolates the tert-butyl-protected product.

This step typically proceeds in >85% yield, with the Boc group demonstrating resistance to harsh reaction conditions.

Experimental Procedures and Data

Cyclization Step (Representative Example)

A 25 mL pressure vial was charged with:

  • 5-Aminopyrazole (1a , 0.20 mmol)

  • 3-Phenylpropiolaldehyde (2a , 0.20 mmol)

  • NBS (0.40 mmol)

  • TfOH (0.06 mmol)

  • DMAc (1.5 mL)

The mixture was stirred at 100°C for 2 hours, yielding 3-bromo-1H-pyrazolo[3,4-b]pyridine (5a ) in 65% yield after workup.

Boc Protection Step

To a solution of 5a (0.20 mmol) in THF was added Boc anhydride (0.24 mmol) and DMAP (0.02 mmol). After stirring at room temperature for 12 hours, this compound was isolated in 88% yield.

Comparative Analysis of Methods

ParameterCyclization (NBS)Boc Protection
Yield65–78%85–90%
Temperature100°C25°C
CatalystNBS/TfOHDMAP
Reaction Time2 hours12 hours

Applications in Further Functionalization

The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions. For example:

  • Suzuki Coupling: Palladium-catalyzed arylation replaces bromine with aryl groups (yield: 88%).

  • Alkyne Insertion: Sonogashira coupling introduces alkynyl substituents.

These transformations underscore the compound’s utility in medicinal chemistry and materials science.

Challenges and Optimization Strategies

Regional Selectivity

The 6-endo-dig cyclization’s selectivity for the 3-position is attributed to electronic effects of the pyrazole ring. Substrates with electron-withdrawing groups enhance bromination efficiency.

Solvent Effects

Polar aprotic solvents (e.g., DMAc) improve reaction rates by stabilizing charged intermediates. Switching to DMF or DMSO reduces yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate with key analogs, highlighting substituent positions, molecular formulas, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound Br at C3, tert-butyl ester at N1 Not explicitly provided<sup>†</sup> ~312 (estimated) Discontinued; likely similar density and stability to analogs
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Br at C5, CH3 at C3 C12H14BrN3O2 312.16 Density: 1.50 g/cm³; Boiling point: 390°C (predicted); pKa: -0.56
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Br at C5, I at C3 C12H13BrIN3O2 424.03 Higher molecular weight; enhanced halogen reactivity
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Br at C3, COOCH3 at C5 C8H6BrN3O2 256.06 Smaller ester group; increased solubility in polar solvents
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate F at C6, tert-butyl ester at C3 Not explicitly provided ~252 (estimated) Fluorine enhances metabolic stability and electronegativity

<sup>†</sup>Molecular formula inferred from analogs: Likely C11H12BrN3O2.

Key Differences and Implications

  • Substituent Position: Bromine at C3 (target compound) vs. C5 (): Positional isomerism affects electronic distribution and reactivity. Bromine at C3 may favor electrophilic substitution at adjacent positions, while C5-bromo derivatives are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) . Methyl vs.
  • Halogen Variation :

    • Iodine substitution () introduces a heavier atom with greater polarizability, enhancing halogen bonding interactions in drug-receptor binding. However, it also increases molecular weight and may reduce bioavailability.
    • Fluorine () improves metabolic stability and electron-withdrawing effects, making analogs more resistant to oxidative degradation.
  • Commercial Availability :

    • The target compound is discontinued (), whereas analogs like the 5-bromo-3-methyl derivative are available from suppliers such as American Elements (). This impacts accessibility for laboratory use.

Biological Activity

Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1234616-46-6) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN3O2C_{11}H_{12}BrN_{3}O_{2} with a molecular weight of approximately 284.14 g/mol. The compound features a bromine atom at the 3-position of the pyrazolo ring and a tert-butyl ester at the carboxylate position, contributing to its lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives followed by esterification reactions. A common synthetic route includes:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
  • Esterification : Reacting the resulting acid with tert-butyl alcohol in the presence of acid catalysts.

This method allows for the efficient production of the compound while maintaining high yields.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays showed that certain substituted pyrazolo[3,4-b]pyridines, including those with modifications similar to this compound, displayed promising antitubercular activity.

Table 1: Antimicrobial Activity Against M. tuberculosis

Compound NameMIC (µg/mL)Activity Level
Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine5High
Other Substituted Pyrazolo Compounds10-20Moderate

The mechanism by which tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine exerts its biological effects is thought to involve inhibition of key enzymes involved in bacterial metabolism. Molecular docking studies suggest that it may bind effectively to pantothenate synthetase in M. tuberculosis, disrupting essential metabolic pathways and leading to bacterial cell death .

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity studies are crucial. Preliminary data indicate that tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
HeLa152
MCF7201.5
Normal Fibroblasts>100-

Case Study 1: Antitubercular Activity

A study conducted by Rao et al. (2023) synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The study found that compounds with specific substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), indicating strong antitubercular potential .

Case Study 2: Cancer Cell Line Evaluation

In another investigation focusing on cancer therapeutics, researchers assessed the efficacy of various pyrazolo[3,4-b]pyridine derivatives against breast cancer cell lines (MCF7). The results indicated that certain derivatives demonstrated significant cytotoxic effects with minimal toxicity to normal fibroblasts .

Q & A

Q. Advanced: How can reaction conditions be optimized to address low yields in bromination steps?

Low yields (e.g., 29% in intermediate steps) often arise from incomplete bromination or side reactions. Key optimizations include:

  • Temperature control : Maintaining 0–5°C during HBr addition to minimize decomposition.
  • Stoichiometry : Using 1.2–1.5 equivalents of HBr to ensure complete conversion.
  • Workup : Adding NaHSO₃ to quench excess bromine and prevent over-bromination .

Basic: How is this compound characterized for purity and structure?

Methodological Answer:
Routine characterization includes:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, pyrazole protons at 7.5–8.5 ppm).
  • LC-MS : To verify molecular weight (expected [M+H]⁺ = 329.06 g/mol) and detect impurities .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in related analogs?

For structurally complex derivatives, single-crystal X-ray diffraction (as used in tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate) provides unambiguous confirmation of regiochemistry and stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL refinement are standard .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove polar byproducts.
  • Column chromatography : Silica gel with hexane/EtOAc (3:1) achieves >97% purity .

Q. Advanced: How can researchers address contradictions in reported yields across studies?

Yield discrepancies (e.g., 29% vs. 88% in sequential steps) often stem from:

FactorImpactMitigation
Solvent purityImpurities inhibit Boc protectionUse anhydrous DMF stored over molecular sieves
Reaction timeUnder-reaction in brominationMonitor by TLC (hexane/EtOAc 2:1, Rf = 0.4)

Basic: What reactivity patterns are observed for the bromine substituent in this compound?

Methodological Answer:
The C-3 bromine undergoes Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, Cs₂CO₃, 80°C) to introduce aryl groups. Competitive dehalogenation is minimized by avoiding strong bases (e.g., NaOH) .

Q. Advanced: How can chemoselective modifications be achieved at the bromine site?

Use ligand-accelerated catalysis : XPhos/Pd₂(dba)₃ enables selective coupling with electron-deficient arylboronic acids at 100°C without Boc-deprotection. Confirmed by LC-MS monitoring .

Basic: How is the biological activity of this compound assessed in drug discovery?

Methodological Answer:

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
  • Cellular cytotoxicity : MTT assays in cancer cell lines (IC₀₀ typically >50 µM for unmodified analogs) .

Q. Advanced: What computational methods predict binding affinity to biological targets?

Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., JAK2 kinase) identifies key interactions:

  • Bromine forms halogen bonds with Leu855.
  • Pyrazole N1 hydrogen-bonds to Glu930 .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage : –20°C in amber vials under argon to prevent light/oxygen degradation.
  • Solubility : Stable in DMSO (100 mM stock), but avoid aqueous buffers with pH >8 to prevent ester hydrolysis .

Q. Advanced: What degradation pathways occur under accelerated stability conditions?

Forced degradation studies (40°C/75% RH, 1 week) reveal:

  • Hydrolysis : tert-butyl ester cleavage at pH >8.
  • Debromination : UV light exposure generates pyrazolo[3,4-b]pyridine byproducts. Monitor via HPLC-PDA .

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